N-(3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-[3-(5-Chloro-2-methoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring, a chlorinated methoxybenzamido group, and a methoxyphenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-Chloro-2-methoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated methoxybenzamido intermediate. This intermediate is then reacted with a methoxyphenyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-Chloro-2-methoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(5-Chloro-2-methoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(5-Chloro-2-methoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Chloro-N-methyl-3-[methylamino)sulfonyl]benzamide
Uniqueness
N-[3-(5-Chloro-2-methoxybenzamido)-4-methoxyphenyl]furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a furan ring and a methoxyphenyl group
Properties
Molecular Formula |
C20H17ClN2O5 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[3-[(5-chloro-2-methoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-16-7-5-12(21)10-14(16)19(24)23-15-11-13(6-8-17(15)27-2)22-20(25)18-4-3-9-28-18/h3-11H,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
AXDMKXHEZOWDAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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